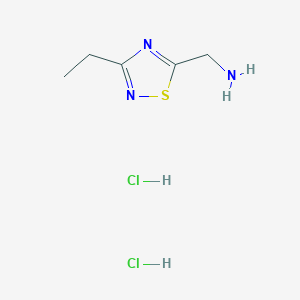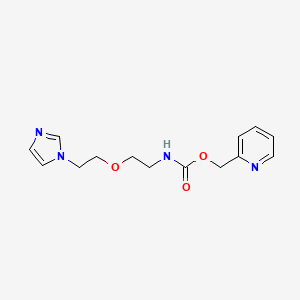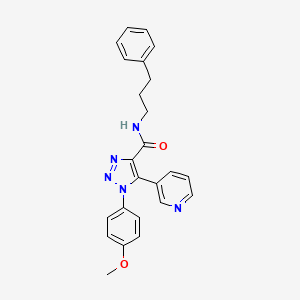
2-(diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is a chemical compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a diethylamino group, a trifluoromethyl-substituted phenyl ring, and an acetamide moiety, combined with oxalate as a counterion. This combination of functional groups imparts distinctive chemical properties, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate typically involves multiple steps:
Formation of the Acetamide Intermediate: The initial step often involves the reaction of 3-(trifluoromethyl)aniline with acetic anhydride to form N-(3-(trifluoromethyl)phenyl)acetamide.
Introduction of the Diethylamino Group: The acetamide intermediate is then reacted with diethylamine under suitable conditions, such as in the presence of a base like sodium hydride, to yield 2-(diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide.
Formation of the Oxalate Salt: Finally, the free base is converted to its oxalate salt by reacting with oxalic acid in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, and purification techniques like recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group in the acetamide moiety.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
2-(Diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its trifluoromethyl group which imparts stability and lipophilicity.
Mécanisme D'action
The mechanism by which 2-(diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diethylamino group can engage in hydrogen bonding or electrostatic interactions, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethylamino)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
N-(3-(Trifluoromethyl)phenyl)acetamide: Does not have the diethylamino group, affecting its solubility and reactivity.
2-(Dimethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide: Similar structure but with dimethylamino instead of diethylamino, leading to variations in steric and electronic properties.
Uniqueness
The presence of both the diethylamino group and the trifluoromethyl-substituted phenyl ring in 2-(diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate imparts unique chemical and biological properties. This combination enhances its solubility, stability, and binding affinity, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O.C2H2O4/c1-3-18(4-2)9-12(19)17-11-7-5-6-10(8-11)13(14,15)16;3-1(4)2(5)6/h5-8H,3-4,9H2,1-2H3,(H,17,19);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGPUUOIBGYOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=CC(=C1)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(dimethylamino)-N-[2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2730291.png)


![5-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2730296.png)
![4-benzyl-1-{[(2-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2730297.png)
![3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2730298.png)
![2-(4-chlorophenoxy)-2-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]propanamide](/img/structure/B2730299.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-[[4-(trifluoromethoxy)phenyl]methyl]cyclopropane-1-carboxamide](/img/structure/B2730300.png)
![2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyrazine](/img/structure/B2730302.png)

![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2730305.png)
![3-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2730306.png)


